molecular formula C13H15NO4 B2639862 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide CAS No. 2320861-83-2

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide

Cat. No.: B2639862
CAS No.: 2320861-83-2
M. Wt: 249.266
InChI Key: QZSCTWJDLONWBW-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics , suggesting that this compound may interact with multiple targets.

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Furan derivatives have been associated with various biological pathways , suggesting that this compound may have multiple effects on cellular biochemistry.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and carboxamide groups. One common method involves the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including bromination, substitution, and condensation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8-6-10(9(2)18-8)11(15)7-14-13(16)12-4-3-5-17-12/h3-6,11,15H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSCTWJDLONWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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